CEP-6800

Catalog No.
S548570
CAS No.
609848-02-4
M.F
C18H15N3O2
M. Wt
305.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CEP-6800

CAS Number

609848-02-4

Product Name

CEP-6800

IUPAC Name

15-(aminomethyl)-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaene-8,10-dione

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

InChI

InChI=1S/C18H15N3O2/c19-7-8-4-5-12-11(6-8)13-15-14(17(22)21-18(15)23)9-2-1-3-10(9)16(13)20-12/h4-6,20H,1-3,7,19H2,(H,21,22,23)

InChI Key

SDXBGOVSVBZDFL-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C3=C(C4=C(N3)C=CC(=C4)CN)C5=C2C(=O)NC5=O

Solubility

soluble in DMSO, not soluble in water

Synonyms

CEP6800; CEP 6800; CEP-6800.

Canonical SMILES

C1CC2=C(C1)C3=C(C4=C(N3)C=CC(=C4)CN)C5=C2C(=O)NC5=O

Description

The exact mass of the compound 1H-Cyclopenta(a)pyrrolo(3,4-C)carbazole-1,3(2H)-dione, 10-(aminomethyl)-4,5,6,7-tetrahydro- is 305.11643 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 4 or More Rings - Supplementary Records. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..

CEP-6800, also known as 1H-Cyclopenta(a)pyrrolo(3,4-c)carbazole-1,3(2H)-dione, 10-(aminomethyl)-4,5,6,7-tetrahydro-, is a compound primarily recognized for its role as a potent inhibitor of poly(ADP-ribose) polymerases (PARPs). These enzymes are crucial in DNA repair processes, making CEP-6800 a candidate for cancer therapeutics due to its potential to enhance the efficacy of existing treatments by targeting cancer cell survival mechanisms .

CEP-6800 exhibits significant biological activity as a PARP inhibitor. Its primary function is to interfere with the DNA repair pathway, thereby sensitizing cancer cells to chemotherapy and radiation therapy. This mechanism is particularly relevant in tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations. The compound has shown promise in preclinical studies for enhancing the cytotoxic effects of various chemotherapeutic agents .

The synthesis of CEP-6800 typically involves multi-step organic reactions. While specific protocols are not extensively documented, general approaches may include:

  • Formation of the core structure: Utilizing cyclization methods to create the carbazole framework.
  • Introduction of functional groups: Employing amination and carbonylation techniques to incorporate the aminomethyl and dione functionalities.
  • Purification and characterization: Standard techniques like recrystallization or chromatography followed by spectroscopic methods (e.g., NMR, mass spectrometry) for verification.

CEP-6800 has potential applications in:

  • Cancer therapy: As a chemopotentiating agent that enhances the effectiveness of other anticancer drugs.
  • Research: As a tool compound for studying PARP-related pathways and their implications in cancer biology.

Its role in combination therapies highlights its significance in oncology research and treatment strategies .

Studies on CEP-6800's interactions primarily focus on its binding affinity and selectivity towards PARP enzymes. It has been characterized as a relatively non-selective PARP inhibitor, which raises questions about its specificity compared to other compounds in this class. The interactions with various cellular targets could influence its therapeutic efficacy and safety profile .

Several compounds share structural or functional similarities with CEP-6800. Here are a few notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
OlaparibPARP inhibitorSelectively inhibits PARP1/2First FDA-approved PARP inhibitor
RucaparibPARP inhibitorSelectively inhibits PARP1/2Potent against BRCA-mutated tumors
NiraparibPARP inhibitorSelectively inhibits PARP1/2Effective in maintenance therapy post-chemo
TalazoparibPARP inhibitorSelectively inhibits PARP1/2High potency; used in advanced breast cancer

Uniqueness of CEP-6800

CEP-6800's uniqueness lies in its dual functionality as both a PARP inhibitor and a potential chemopotentiating agent, although it is noted for being less selective than other inhibitors like Olaparib or Rucaparib. Its broader activity spectrum may allow for different therapeutic applications compared to more selective compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

305.116426730 g/mol

Monoisotopic Mass

305.116426730 g/mol

Heavy Atom Count

23

Appearance

yellow solid powder

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

UNII

0X7U7SRK9H

Wikipedia

Cep-6800

Dates

Modify: 2024-02-18
1: Guggenheim ER, Ondrus AE, Movassaghi M, Lippard SJ. Poly(ADP-ribose) polymerase-1 activity facilitates the dissociation of nuclear proteins from platinum-modified DNA. Bioorg Med Chem. 2008 Dec 1;16(23):10121-8. doi: 10.1016/j.bmc.2008.09.074. Epub 2008 Oct 14. PubMed PMID: 18977144; PubMed Central PMCID: PMC2662712.
2: Haince JF, Rouleau M, Hendzel MJ, Masson JY, Poirier GG. Targeting poly(ADP-ribosyl)ation: a promising approach in cancer therapy. Trends Mol Med. 2005 Oct;11(10):456-63. Epub 2005 Sep 8. Review. PubMed PMID: 16154385.
3: Miknyoczki SJ, Jones-Bolin S, Pritchard S, Hunter K, Zhao H, Wan W, Ator M, Bihovsky R, Hudkins R, Chatterjee S, Klein-Szanto A, Dionne C, Ruggeri B. Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by CEP-6800, a poly(ADP-ribose) polymerase inhibitor. Mol Cancer Ther. 2003 Apr;2(4):371-82. PubMed PMID: 12700281.

Explore Compound Types